The compound (2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine is classified as a small organic molecule, primarily recognized for its potential pharmacological applications. It has been assigned the DrugBank ID DB08073, indicating its relevance in drug research and development. This compound belongs to the class of 3-alkylindoles, which are characterized by an indole structure with an alkyl substituent at the 3-position, and it is also categorized under various subclasses such as indoles, aralkylamines, and pyridines .
The synthesis of (2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine typically involves several steps, including:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
The compound participates in various chemical reactions typical for amines and heterocyclic compounds:
These reactions are crucial for modifying the compound for specific biological activities or enhancing its pharmacological properties.
The mechanism of action for (2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine primarily involves its interaction with protein kinase B (AKT). It acts as an ATP-competitive inhibitor, modulating the AKT signaling pathway, which is significant in regulating cell survival and metabolism. This inhibition leads to altered phosphorylation states of various substrates involved in cellular growth and survival pathways .
The physical properties of (2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amines include:
Chemical properties include its solubility profile, which can vary based on pH and solvent systems used in formulation. The compound is expected to exhibit moderate lipophilicity due to its hydrophobic aromatic rings combined with polar functional groups.
This compound has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its role as an inhibitor of AKT makes it a candidate for studying cancer therapies, metabolic disorders, and other conditions where AKT signaling is dysregulated. Furthermore, ongoing research may explore its efficacy in combination therapies or as a lead compound for developing new therapeutic agents targeting related pathways .
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5